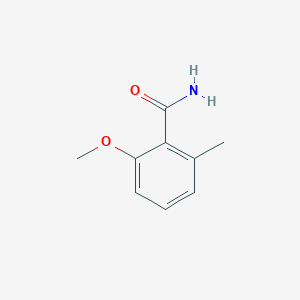

2-Methoxy-6-Methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-6-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-4-3-5-7(12-2)8(6)9(10)11/h3-5H,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQLMNZDQZOWMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methoxy 6 Methylbenzamide and Its Derivatives

Established Synthetic Pathways to the Benzamide (B126) Core

Amidation Reactions from Carboxylic Acid Derivatives (e.g., Benzoic Acids, Benzoyl Chlorides)

The most conventional and widely employed method for synthesizing benzamides is the amidation of carboxylic acid derivatives. This typically involves the reaction of a benzoic acid or a more reactive derivative like a benzoyl chloride with an amine. researchgate.netsolubilityofthings.com

From Benzoic Acids: Direct amidation of benzoic acids requires the activation of the carboxylic acid moiety to facilitate nucleophilic attack by an amine. researchgate.net Common activating agents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), which form a reactive O-acylisourea intermediate. sinica.edu.tw For instance, 2-methoxy-6-methylbenzoic acid can be coupled with an amine in the presence of a suitable activating agent and a base to yield the corresponding 2-methoxy-6-methylbenzamide derivative.

From Benzoyl Chlorides: A more direct route involves the use of benzoyl chlorides. These are highly reactive acylating agents that readily react with amines to form amides. The synthesis of 2-methoxy-6-methylbenzoyl chloride from the corresponding benzoic acid can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. google.com The resulting benzoyl chloride is then reacted with ammonia (B1221849) or a primary/secondary amine to furnish the desired benzamide. For example, various substituted benzamides have been synthesized by reacting the corresponding benzoyl chloride with an amine in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl generated. google.comnih.gov

The following table summarizes typical conditions for these amidation reactions:

| Starting Material | Reagent(s) | Product | Yield | Reference |

| Substituted Benzoic Acid | SOCl₂ | Acyl Chloride | - | nih.gov |

| Acyl Chloride | Methyl 4-amino-2-methoxybenzoate, Et₃N, DMF | Amide Intermediate | - | nih.gov |

| 4-(carboxymethyl)benzoic acid | HCl (gas), MeOH | 4-(2-Methoxy-2-oxo-ethyl)benzoic acid | - | google.com |

| 5-fluoro-2-methoxy-benzoic acid | Thionyl chloride or Oxalyl chloride | 5-fluoro-2-methoxy-benzoyl chloride | - | google.com |

| Benzoyl chloride | Nitrobenzene, Iron dust, Water | N-phenyl benzamide | 88% | rsc.org |

Reductive Amidation Approaches (e.g., from Nitroarenes)

Reductive amidation offers an alternative pathway to benzamides, often starting from readily available nitroarenes. nih.gov This approach combines the reduction of a nitro group to an amine with a concurrent or subsequent amidation step in a one-pot procedure, which is advantageous for its efficiency and reduction of waste. nih.govthieme-connect.com

Several catalytic systems have been developed for this transformation. For example, nitroarenes can be reductively coupled with aldehydes or carboxylic acids to form N-aryl amides. nih.govacs.orgthieme-connect.com One method involves the use of zinc powder as a reductant in the presence of an acid source. thieme-connect.com Another approach utilizes palladium catalysts for the reductive aminocarbonylation of nitroarenes with aryl halides. thieme-connect.com More recently, photo-mediated hydrogen atom transfer (HAT) catalysis has enabled the direct reductive amidation of nitroarenes with aldehydes, avoiding the need for metallic reductants. nih.gov This method demonstrates good functional group tolerance, accommodating sensitive groups that might not be compatible with traditional methods. nih.gov

Iron-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides in water has also been reported as an efficient and environmentally friendly method. rsc.orgresearchgate.net

The table below highlights some examples of reductive amidation:

Multi-step Syntheses via Functional Group Interconversions (e.g., Reduction, Diazotization, Esterification, Methylation)

The synthesis of specifically substituted benzamides like this compound often requires a multi-step sequence involving various functional group interconversions (FGIs). ic.ac.uk These transformations allow for the precise placement of substituents on the aromatic ring. solubilityofthings.comvanderbilt.edu

A plausible synthetic route to 2-methoxy-6-methylbenzoic acid, the precursor to the target benzamide, can start from a commercially available material like 2-amino-6-methylbenzoic acid. The synthesis could proceed as follows:

Diazotization: The amino group of 2-amino-6-methylbenzoic acid is converted to a diazonium salt using a reagent like sodium nitrite (B80452) in an acidic medium.

Hydroxylation: The diazonium salt is then treated with water at elevated temperatures to replace the diazonium group with a hydroxyl group, yielding 2-hydroxy-6-methylbenzoic acid.

Esterification: The carboxylic acid is protected as an ester, for example, a methyl ester, by reacting it with methanol (B129727) in the presence of an acid catalyst. This prevents unwanted side reactions in the subsequent step.

Methylation: The phenolic hydroxyl group is then methylated using a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base, affording methyl 2-methoxy-6-methylbenzoate. ontosight.ai

Hydrolysis: Finally, the methyl ester is hydrolyzed back to the carboxylic acid using acidic or basic conditions to give 2-methoxy-6-methylbenzoic acid. google.com This acid can then be converted to this compound as described in section 2.1.1.

A patent describes a process for synthesizing 2-methoxy-6-methylbenzoic acid that involves steps such as reduction hydrogenation, diazotization, methylation, and hydrolysis. google.com

Regioselective and Stereoselective Synthetic Strategies

Directed Ortho-Metalation (e.g., Ortho-Lithiation)

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org In this method, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent, typically n-butyllithium or s-butyllithium, directing deprotonation to the adjacent ortho position. wikipedia.orgias.ac.in The resulting aryllithium species can then be quenched with an electrophile to introduce a substituent at that specific position. researchgate.net

Both the amide and methoxy (B1213986) groups can act as DMGs. wikipedia.org In the context of synthesizing this compound derivatives, a tertiary amide, such as an N,N-diethylbenzamide, is an excellent DMG. uwindsor.caacs.org For instance, starting with N,N-diethyl-2-methoxybenzamide, treatment with s-BuLi/TMEDA at low temperatures would direct lithiation to the C6 position, which is ortho to the powerful amide DMG. uwindsor.ca Quenching this lithiated intermediate with an electrophile like methyl iodide would introduce the methyl group at the C6 position, yielding N,N-diethyl-2-methoxy-6-methylbenzamide. researchgate.net The tertiary amide can then be hydrolyzed if the primary amide is the desired final product.

The hierarchy of directing groups is important when multiple DMGs are present. The tertiary amide group is generally a stronger directing group than a methoxy group. ias.ac.in

The following table illustrates the DoM strategy:

Nucleophilic Aromatic Substitution (SNAr) Routes

Nucleophilic aromatic substitution (SNAr) is another important method for introducing substituents onto an aromatic ring. rsc.org This reaction typically requires the presence of a strong electron-withdrawing group (EWG) on the ring to activate it towards nucleophilic attack, and a good leaving group (usually a halide). rsc.orgbeilstein-journals.org

While the methoxy and methyl groups of this compound are not strong EWGs, an SNAr strategy could be envisioned for a precursor molecule. For example, if a suitable precursor like 2-fluoro-6-methoxybenzonitrile (B1332107) were available, the fluorine atom could potentially be displaced by a nucleophile. However, a more relevant application is the synthesis of derivatives.

A recent development is the "directed SNAr" (dSNAr) reaction, where the amide group itself can direct the substitution of an ortho-halogen. rsc.org In this reaction, ortho-iodobenzamides react with amines at room temperature in the presence of pyridine to give ortho-aminated products. rsc.org This method is highly regioselective and does not require a strong EWG on the arene, offering a transition-metal-free route to complex benzamides. rsc.org This could be a viable strategy for creating derivatives of this compound where an additional amino substituent is desired at a position adjacent to the amide.

Another related approach is the amination of nitroarenes via nucleophilic aromatic substitution for hydrogen, where an amide anion can displace a hydride on a nitro-activated ring. acs.org

Modern and Sustainable Synthetic Approaches

Catalytic methods are at the forefront of modern organic synthesis, offering powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. Copper and palladium catalysts, in particular, have proven to be versatile for the synthesis of benzamide derivatives.

Copper-Catalyzed Reactions:

Copper catalysts are attractive due to their low cost, low toxicity, and natural abundance. beilstein-journals.org They have been effectively used in a variety of transformations, including N-arylation and C-H amidation. beilstein-journals.orgnih.gov For instance, copper(II) acetate (B1210297) has been employed in the intramolecular C-H amidation of ortho-methylbenzamides to produce isoindolinones. nih.gov This reaction proceeds via a proposed mechanism involving the formation of a copper-nitrenoid intermediate. beilstein-journals.org The use of copper catalysts allows for the synthesis of complex heterocyclic structures from readily available starting materials. nih.govacs.org

A study by Miura and his co-workers demonstrated the synthesis of isoindolinones from 2,6-disubstituted benzamides using a copper(II) acetate catalyst. The reaction, carried out under microwave irradiation, showed good yields for substrates with electron-donating groups. nih.gov

Palladium-Catalyzed Stannylation:

Palladium-catalyzed reactions are indispensable in modern organic synthesis. Palladium-catalyzed stannylation allows for the introduction of a tin moiety onto an aromatic ring, which can then be used in subsequent cross-coupling reactions to form new carbon-carbon bonds. The stannylation of indole (B1671886) derivatives, for example, can be achieved using a palladium catalyst without the need to protect the indolic nitrogen. nih.gov This method provides a route to functionalized benzamide precursors that can be further elaborated. nih.gov

Catalytic systems such as PdCl2(PhCN)2/PCy3 and Pd2(dba)3/PCy3 have been shown to be effective for the stannylation of various indole derivatives. nih.gov

A notable one-pot synthesis involves the conversion of 2-methylbenzaldehyde (B42018) to 2-methylbenzamide (B88809) using a ruthenium catalyst in an aqueous system. This process utilizes hydroxylamine (B1172632) as the nitrogen source and proceeds through the formation of an imine followed by oxidation. Another example is the synthesis of quaternary α-methoxycarboxylic acids from ketones in a one-pot reaction with tribromomethane and potassium hydroxide (B78521) in methanol. pharm.or.jp

Furthermore, a synthesis process for 2-methoxy-6-methylbenzoic acid, a precursor to the target benzamide, has been developed as a one-pot diazotization, hydrolysis, and esterification reaction starting from 2-amino-6-methylbenzoic acid or its methyl ester. google.com

| Starting Material | Reagents and Conditions | Product | Yield |

| 2-Methylbenzaldehyde | Ru complex, NH2OH, H2O, sonication, 60°C | 2-Methylbenzamide | 96% |

| 2-Butanone | Tribromomethane, KOH, Methanol, 0-5°C then rt | 2-Methoxy-2-methylbutanoic acid | 85% pharm.or.jp |

| 2-Amino-6-methylbenzoic acid | Diazotization reagent, Methanol | 2-Hydroxy-6-methyl benzoate | Not specified google.com |

Table 1: Examples of One-Pot Synthetic Sequences

The borrowing hydrogen (BH) strategy is an atom-economical process that uses simple alcohols as alkylating agents, with water being the only byproduct. rsc.orgunivie.ac.at The "interrupted" borrowing hydrogen (IBH) strategy is a modification of this concept where the catalytic cycle is intercepted to form a new product. rsc.org

This strategy has been successfully applied to the N-derivatization of amides. For instance, a manganese(I)-catalyzed methoxymethylation of primary amides using methanol has been reported. rsc.org This method represents the first synthesis of N-(methoxymethyl)benzamide derivatives via the IBH strategy and avoids the use of toxic reagents. rsc.org Similarly, a palladium-catalyzed IBH strategy has been developed for the aminomethylation of imidazo[1,5-a]pyridines using methanol as a methylene (B1212753) source. rsc.orgresearchgate.net

The general mechanism of the BH strategy involves the dehydrogenation of an alcohol to an aldehyde, followed by condensation with a nucleophile (like an amine) to form an imine, and finally, hydrogenation of the imine to the alkylated product. univie.ac.at In the IBH strategy, the intermediate aldehyde or imine is trapped by another reagent to form a different product.

Synthesis of Key Structural Analogs and Functionalized Derivatives

The synthesis of analogs of this compound with substitutions on the nitrogen atom or the aromatic ring is essential for exploring structure-activity relationships in various chemical and biological studies.

The introduction of substituents on the amide nitrogen can significantly alter the properties of the molecule. Various methods have been developed for the synthesis of N-substituted benzamides.

A common approach involves the coupling of a carboxylic acid with an amine using a coupling reagent. For example, N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide has been synthesized using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) as coupling agents. researchgate.net

Reductive amination is another powerful method for creating N-substituted derivatives. This involves the reaction of an aldehyde with a primary amine in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH4) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). nih.gov

| Starting Materials | Reagents and Conditions | Product |

| 2-Methoxy-4-methylbenzoic acid, 4-Chloroaniline | DCC, HOBt | N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide researchgate.net |

| Aldehyde D, Primary amine G | NaBH4 or NaBH(OAc)3 | N-substituted derivatives nih.gov |

Table 2: Synthesis of N-Substituted Benzamides

Modification of the benzamide ring through the introduction of various functional groups is a key strategy for creating diverse analogs.

Halogenation: Halogen atoms can be introduced onto the aromatic ring using various reagents. For example, N-bromosuccinimide (NBS) in the presence of a super Lewis acid catalyst like iron(III) triflimide can be used for the regioselective bromination of a benzamide ring. rsc.org

Alkylation and Arylation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely used to introduce alkyl or aryl groups. rsc.org This involves the reaction of a halogenated benzamide with a boronic acid in the presence of a palladium catalyst.

A three-step synthesis of 6-arylaminobenzamides involved a nucleophilic aromatic substitution, followed by a copper-mediated methanolysis, and finally amidation. rsc.org Further functionalization was achieved by bromination and subsequent Suzuki-Miyaura cross-coupling. rsc.org

| Reaction Type | Reagents and Conditions | Product Type |

| Bromination | NBS, Iron(III) triflimide | Brominated benzamide rsc.org |

| Suzuki-Miyaura Coupling | Boronic acid, Palladium catalyst | Arylated benzamide rsc.org |

| Nucleophilic Aromatic Substitution | 2-Bromo-6-fluorobenzoic acid, Amine | 6-Aminobenzamide derivative rsc.org |

Table 3: Ring-Substitution Reactions of Benzamides

Reactivity and Reaction Mechanisms of 2 Methoxy 6 Methylbenzamide

Reactivity of the Amide Functional Group

The amide group is a versatile functional group, though its reactivity is moderated by the resonance stabilization between the nitrogen lone pair and the carbonyl group. This delocalization makes the carbonyl carbon less electrophilic than that of a ketone or aldehyde.

The carbonyl group of the amide is a primary site for nucleophilic attack, leading to characteristic reactions such as hydrolysis and reduction.

Hydrolysis: Amides can be hydrolyzed to their corresponding carboxylic acids under both acidic and basic conditions. wikipedia.org For 2-Methoxy-6-Methylbenzamide, acidic hydrolysis involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by water. libretexts.orgresearchgate.net This process ultimately yields 2-Methoxy-6-methylbenzoic acid and an ammonium (B1175870) ion. libretexts.org Basic hydrolysis proceeds via the direct attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ammonia (B1221849) and the carboxylate salt of 2-Methoxy-6-methylbenzoic acid. khanacademy.org Due to the steric hindrance provided by the ortho-methyl group, these reactions may require more forcing conditions (higher temperatures or longer reaction times) compared to unhindered benzamides.

Reduction: The amide functional group is resistant to mild reducing agents but can be reduced by powerful hydride donors like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com This reaction typically reduces the carbonyl group completely to a methylene (B1212753) group, converting this compound into (2-methoxy-6-methylphenyl)methanamine. The mechanism involves the initial addition of a hydride to the carbonyl carbon, followed by the formation of an aluminum-oxygen bond. libretexts.org Subsequent elimination of the oxygen moiety and further reduction of the resulting iminium intermediate leads to the final amine product. masterorganicchemistry.comchemistrysteps.com Alternatively, reagents like samarium(II) iodide in the presence of an amine and water have been shown to reduce amides to the corresponding alcohols, which would yield (2-methoxy-6-methylphenyl)methanol. nih.gov

| Reaction | Reagents | Major Product |

|---|---|---|

| Acidic Hydrolysis | H₃O⁺, Heat | 2-Methoxy-6-methylbenzoic acid |

| Basic Hydrolysis | 1. NaOH, Heat 2. H₃O⁺ | 2-Methoxy-6-methylbenzoic acid |

| Reduction to Amine | 1. LiAlH₄, THF 2. H₂O | (2-methoxy-6-methylphenyl)methanamine |

The nitrogen atom of the primary amide in this compound is nucleophilic and can undergo alkylation and acylation reactions.

N-Alkylation: Direct alkylation of the amide nitrogen can be achieved using alkyl halides, but this typically requires a strong base to first deprotonate the amide, making the nitrogen a more potent nucleophile. stackexchange.com Common bases for this transformation include sodium hydride (NaH) in solvents like THF or DMF. stackexchange.com Another approach involves the "borrowing hydrogen" or "hydrogen autotransfer" methodology, where an alcohol serves as the alkylating agent in the presence of a transition metal catalyst, such as complexes of ruthenium or cobalt. nih.govnih.gov This method is advantageous for its atom economy, producing only water as a byproduct. nih.gov

N-Acylation: The introduction of an acyl group onto the amide nitrogen can be accomplished using acylating agents like acid chlorides or anhydrides. This reaction typically requires a base to neutralize the acidic byproduct (e.g., HCl) and may be facilitated by heating. The product of N-acylation is a diacyl-substituted amine derivative known as an imide.

Reactivity of the Aromatic Ring and Substituents

The reactivity of the benzene (B151609) ring is profoundly influenced by the attached substituents. The methoxy (B1213986), methyl, and amide groups each exert electronic and steric effects that determine the outcome of reactions on the aromatic system.

Directing Effects: Both the methoxy (-OCH₃) group and the methyl (-CH₃) group are activating, ortho-, para-directors. libretexts.orgpressbooks.pub The methoxy group is a strong activator due to its ability to donate electron density to the ring via a +R (resonance) effect, which strongly stabilizes the cationic intermediate (sigma complex) formed during the reaction. libretexts.orgorganicchemistrytutor.com The methyl group is a weaker activator, operating through a +I (inductive) effect. libretexts.org The amide group (-CONH₂) is a deactivating, meta-director due to the electron-withdrawing nature of the carbonyl group.

Regioselectivity: In this compound, the directing effects of the substituents must be considered collectively. The most powerful activating group generally controls the position of substitution. masterorganicchemistry.com In this case, the methoxy group is the strongest activator. It directs incoming electrophiles to its ortho (position 3) and para (position 5) positions. The methyl group also directs to its ortho (position 5) and para (position 3) positions. Therefore, the directing effects of the methoxy and methyl groups are reinforcing, strongly favoring substitution at positions 3 and 5. Position 4 is directed by the meta-directing amide group. Steric hindrance from the adjacent methyl and amide groups may reduce the rate of attack at position 3, potentially favoring substitution at position 5. chemistrytalk.org

| Reaction | Electrophile | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | NO₂⁺ | 5-Nitro-2-methoxy-6-methylbenzamide | Reinforcing ortho, para-directing effects of -OCH₃ and -CH₃. Position 5 is less sterically hindered than position 3. |

| Halogenation | Br⁺ or Cl⁺ | 5-Bromo-2-methoxy-6-methylbenzamide | Similar to nitration, substitution is directed to the activated and less hindered position 5. |

| Friedel-Crafts Acylation | RCO⁺ | 5-Acyl-2-methoxy-6-methylbenzamide | The bulky electrophile will preferentially attack the less sterically hindered position 5. |

Nucleophilic aromatic substitution (SₙAr) typically requires an aromatic ring that has been rendered electron-poor by the presence of strong electron-withdrawing groups (such as -NO₂). chemistrysteps.commasterorganicchemistry.com The ring in this compound is electron-rich due to the activating methoxy and methyl groups, making it inherently unreactive toward nucleophiles under standard SₙAr conditions. quora.com

An alternative pathway for nucleophilic substitution on unactivated aryl halides is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. organicchemistryguide.commakingmolecules.com This mechanism does not require electron-withdrawing groups but necessitates very strong bases (e.g., sodium amide, NaNH₂) and harsh conditions. organicchemistryguide.comsquarespace.com If a suitable leaving group were present on the ring (e.g., a halogen at position 3, 4, or 5), treatment with a strong base could potentially lead to a benzyne intermediate, followed by the addition of the nucleophile. The regiochemical outcome of the nucleophilic addition to the substituted benzyne would be influenced by the inductive effects of the substituents. youtube.comstackexchange.com

Cleavage of the Methoxy Group: The aryl methyl ether linkage can be cleaved to yield a phenol (B47542) (2-hydroxy-6-methylbenzamide). This is a common transformation that typically requires strong reagents. Boron tribromide (BBr₃) is a classic and effective reagent for this purpose. Other methods include using strong acids like HBr or HI, or employing nucleophilic reagents like thiolates at high temperatures. reddit.comtandfonline.comyoutube.com

Oxidation of the Methyl Group: Alkyl groups attached to a benzene ring are susceptible to oxidation at the benzylic position. libretexts.orgmsu.edu Strong oxidizing agents, such as hot alkaline potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the methyl group of this compound to a carboxylic acid group. libretexts.org This transformation would yield 2-methoxybenzamide-6-carboxylic acid. The reaction proceeds regardless of the alkyl chain length, as long as a benzylic hydrogen is present. libretexts.orgmsu.edu

Mechanistic Investigations of Key Transformations of this compound

The reactivity of this compound is governed by the interplay of its constituent functional groups: the electron-donating methoxy group, the sterically hindering methyl group, and the directing amide group. Mechanistic investigations into the transformations of this and structurally similar compounds provide a framework for understanding its chemical behavior, particularly in reactions involving the aromatic ring and the amide functionality. While specific studies exclusively focused on this compound are limited, a composite understanding can be built from research on related substituted benzamides.

Elucidation of Reaction Intermediates

The identification of reaction intermediates is crucial for delineating the stepwise pathway of a chemical transformation. For reactions involving substituted benzamides, a variety of intermediates have been proposed and, in some cases, characterized, often through spectroscopic methods or trapping experiments.

In the context of directed ortho-metalation, a common transformation for benzamides, the primary intermediate is a lithiated species where the lithium atom is coordinated to the amide's oxygen, directing the deprotonation to the adjacent ortho position. For this compound, due to the presence of the ortho-methyl group, direct ortho-lithiation at the C6 position is blocked. Therefore, metalation would be expected to occur at the C2 position, directed by the amide group. However, the methoxy group at this position makes direct deprotonation less favorable. Alternative pathways, such as benzylic metalation of the methyl group, could be considered under specific basic conditions. Preliminary mechanistic studies on the direct alkylation of N,N-dialkyl benzamides with methyl sulfides using lithium diisopropylamide (LDA) suggest that the ortho-lithiation of the benzamide (B126) is a key step in promoting the deprotonation of the reaction partner. nih.gov

In transition metal-catalyzed C-H functionalization reactions, organometallic intermediates are central to the catalytic cycle. For instance, in palladium-catalyzed ortho-arylation of benzamides, a palladacycle intermediate is often invoked. researchgate.net This intermediate is formed through a concerted metalation-deprotonation (CMD) pathway or via oxidative addition. For this compound, such a palladacycle would likely involve the palladium coordinated to the amide and bonded to the aromatic ring at the position of C-H activation.

| Transformation Type | Plausible Intermediate | Key Features | Method of Elucidation |

| Directed Ortho-Metalation | Lithiated Benzamide | Coordination of Li to the amide oxygen; carbanionic center on the aromatic ring. | Trapping with electrophiles, NMR spectroscopy of related species. |

| Palladium-Catalyzed C-H Arylation | Palladacycle | Five-membered ring involving Pd, N, O, and two aromatic carbons. | Mechanistic studies on analogous systems, DFT calculations. |

| Iridium-Catalyzed Halogenation | Iridacycle | Formation of an iridium-carbon bond at the ortho position. | Kinetic studies and computational modeling on similar benzamides. rsc.org |

This table presents plausible intermediates based on studies of related benzamide compounds.

Kinetic and Thermodynamic Analyses of Reaction Pathways

Kinetic studies on related reactions offer valuable information. For example, in the iridium-catalyzed ortho-halogenation of N,N-diisopropylbenzamides, the reaction was found to be first order in the iridium catalyst, positive order in the benzamide substrate, and zero order in the halogenating agent (N-iodosuccinimide). rsc.org A kinetic isotope effect (KIE) of 2.5 was observed, suggesting that C-H bond cleavage is a rate-determining step in the reaction. rsc.org Similar kinetic behavior could be anticipated for reactions of this compound.

Thermodynamic analysis of the binding of para-substituted benzamidines to trypsin has shown that both enthalpy and entropy changes are favorable for binding, with hydrophobic forces playing a significant role. researchgate.net While this is a biological context, it highlights the importance of substituent effects on the thermodynamics of molecular interactions involving the benzamide core.

| Parameter | Significance | Example from Related Systems | Anticipated Influence on this compound |

| Activation Energy (Ea) | Determines the reaction rate. | In C-H activation, the energy barrier for C-H cleavage is often the highest. | The steric hindrance from the methyl group may increase the activation energy for reactions at the amide or nearby positions. |

| Enthalpy of Reaction (ΔH) | Indicates if a reaction is exothermic or endothermic. | Sublimation enthalpy of benzamide is ~102 kJ/mol. nist.gov | The methoxy and methyl groups would slightly alter the enthalpy of reactions compared to unsubstituted benzamide. |

| Gibbs Free Energy (ΔG) | Determines the spontaneity of a reaction. | For benzamide deprotonation, ΔrG° is approximately 1452 kJ/mol. nist.gov | The electron-donating groups would influence the acidity and thus the ΔG of deprotonation. |

| Kinetic Isotope Effect (KIE) | Indicates if C-H bond breaking is rate-determining. | KIE of 2.5 in Ir-catalyzed halogenation of a benzamide. rsc.org | A significant KIE would be expected for C-H functionalization reactions. |

This table provides illustrative data based on analogous systems to infer the kinetic and thermodynamic behavior of this compound.

Influence of Catalysts and Reagents on Regioselectivity

The regioselectivity of reactions involving this compound is a critical aspect, largely dictated by the directing ability of the amide group and the electronic and steric influence of the methoxy and methyl groups. The choice of catalysts and reagents can often override the inherent reactivity patterns of the substrate to favor a particular regioisomer.

In transition metal-catalyzed C-H functionalization, the catalyst plays a pivotal role in determining which C-H bond is activated. For benzamides, the amide group typically directs functionalization to the ortho position. In the case of this compound, the C6 position is sterically hindered by the methyl group, and the C2 position is substituted with a methoxy group. This substitution pattern presents a challenge for traditional ortho-functionalization. Catalytic systems that can overcome steric hindrance or activate C-H bonds at other positions would be necessary to achieve functionalization of the aromatic ring.

The development of directing groups that can be temporarily installed to guide a catalyst to a specific C-H bond is a common strategy. For this compound, a catalyst system that favors functionalization at the less sterically hindered C4 or C5 positions would require a specialized ligand or directing group capable of reaching these more remote positions. mdpi.com

The choice of base in deprotonation reactions is also crucial for regioselectivity. Strong, non-nucleophilic bases like LDA are often used for directed ortho-metalation. The reaction of N,N-dialkyl benzamides with methyl sulfides is promoted by the directed ortho-lithiation with LDA, which then facilitates the deprotonation of the methyl sulfide. nih.gov The interplay between the substrate and the base is a key determinant of the reaction's course.

| Catalyst/Reagent System | Targeted Position | Mechanistic Rationale | Potential Application for this compound |

| Palladium Acetate (B1210297) / Ligand | Ortho to Amide | Formation of a palladacycle intermediate directed by the amide group. researchgate.net | Functionalization at the C2 position would require displacement or reaction of the methoxy group, while the C6 position is sterically blocked. |

| Iridium Complexes | Ortho to Amide | Concerted metalation-deprotonation mechanism. rsc.org | Similar regiochemical challenges as with palladium catalysts. |

| Rhodium Complexes | Varies with Ligand | Ligand design can influence regioselectivity in C-H activation. | Potentially tunable for functionalization at less conventional positions. |

| Lithium Diisopropylamide (LDA) | Ortho to Amide / Benzylic | Kinetic deprotonation at the most acidic site accessible. nih.gov | Could potentially lead to benzylic deprotonation of the methyl group or complex reaction pathways. |

This table outlines the general influence of catalysts and reagents on the regioselectivity of reactions involving benzamides and speculates on their application to this compound.

Advanced Spectroscopic and Structural Characterization of 2 Methoxy 6 Methylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 2-Methoxy-6-Methylbenzamide, NMR studies are crucial for elucidating its precise molecular architecture.

High-Resolution ¹H NMR and ¹³C NMR Spectral Analysis

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental techniques for the structural analysis of this compound. cdnsciencepub.comnih.govresearchgate.netresearchgate.netresearchgate.netias.ac.in These methods provide information on the number and types of protons and carbons, their chemical environments, and their connectivity. researchgate.net

In the ¹H NMR spectrum of a related compound, 2-methoxy-N-methylbenzamide, the methyl protons of the amide group appear as a doublet at approximately 3.00 ppm, while the methoxy (B1213986) protons are observed as a singlet at around 3.94 ppm. rsc.org The aromatic protons typically resonate in the range of 6.6 to 7.7 ppm. rsc.org For this compound, the chemical shifts would be influenced by the specific substitution pattern.

The ¹³C NMR spectrum provides complementary information. For a similar benzamide (B126) structure, the carbonyl carbon of the amide group is typically found downfield. rsc.org The carbon of the methoxy group appears around 55.6 ppm, while the carbons of the aromatic ring resonate in the region of 110-160 ppm. rsc.org The specific chemical shifts of the aromatic carbons are sensitive to the positions of the methoxy and methyl substituents. journals.co.za

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Substituted Benzamides

| Nucleus | Functional Group | Chemical Shift Range (ppm) | Reference |

|---|---|---|---|

| ¹H | Amide (N-H) | ~5.96 (broad singlet) | rsc.org |

| ¹H | Methoxy (O-CH₃) | ~3.94 (singlet) | rsc.org |

| ¹H | Aromatic (Ar-H) | 6.6 - 7.7 | rsc.org |

| ¹³C | Carbonyl (C=O) | ~167.5 | rsc.org |

| ¹³C | Methoxy (O-CH₃) | ~55.6 | rsc.org |

| ¹³C | Aromatic (Ar-C) | 110 - 160 | rsc.org |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC, NOESY) for Structural Elucidation

Two-dimensional (2D) NMR techniques are indispensable for the complete structural assignment of complex molecules like this compound. researchgate.net These experiments reveal correlations between different nuclei, providing a more detailed picture of the molecular framework. e-bookshelf.de

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the aromatic protons, helping to assign their specific positions on the benzene (B151609) ring. e-bookshelf.dersc.orgrsc.org

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate the chemical shifts of protons directly attached to carbon atoms. rsc.orgrsc.orguvic.ca This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the proton signal of the methyl group would correlate with the corresponding methyl carbon signal. uvic.ca

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons over two or three bonds. rsc.orgrsc.org This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For example, the protons of the methyl group would show a correlation to the aromatic carbon to which it is attached. e-bookshelf.de

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected by chemical bonds. rsc.orgrsc.org NOESY is instrumental in determining the three-dimensional conformation of the molecule, such as the relative orientation of the methoxy and methyl groups with respect to the amide group. e-bookshelf.de

Lanthanide-Induced Shift (LIS) Analysis for Solution-State Conformation

Lanthanide-Induced Shift (LIS) analysis is a specialized NMR technique used to determine the conformation of molecules in solution. rsc.orgmdpi.com It involves the addition of a paramagnetic lanthanide salt, often a complex of europium or ytterbium, to the sample. nih.govrsc.org The lanthanide ion coordinates to a Lewis basic site in the molecule, in this case, the carbonyl oxygen of the amide group. researchgate.net

This coordination induces significant changes (shifts) in the chemical shifts of the nearby protons and carbons. The magnitude of this induced shift is dependent on the distance and angle of the nucleus relative to the paramagnetic center. nih.govresearchgate.net By analyzing these shifts, it is possible to deduce the average solution-state conformation of the molecule. nih.govresearchgate.net This technique can provide valuable insights into the torsional angles between the phenyl ring and the amide group, as well as the preferred orientation of the substituents. nih.govresearchgate.net

Vibrational Spectroscopy (Infrared and Raman)

Characteristic Vibrational Mode Assignment

The IR and Raman spectra of this compound exhibit a series of characteristic absorption bands corresponding to the various functional groups within the molecule. cdnsciencepub.comnih.govresearchgate.netresearchgate.netias.ac.innih.gov

N-H Stretching: The amide N-H stretching vibrations typically appear as strong bands in the IR spectrum in the region of 3100-3400 cm⁻¹. farmaciajournal.com The exact position can indicate the extent of hydrogen bonding.

C=O Stretching: The carbonyl (C=O) stretching of the amide group gives rise to a very strong and characteristic absorption band, usually in the range of 1630-1680 cm⁻¹. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups appear in the 2850-3000 cm⁻¹ region. naturalspublishing.com

C-O Stretching: The C-O stretching vibrations of the methoxy group are expected to produce strong bands in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric). farmaciajournal.com

Aromatic C=C Stretching: The stretching vibrations of the aromatic ring typically appear as a set of bands in the 1450-1600 cm⁻¹ region. up.ac.za

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|---|

| N-H Stretch | Amide | 3100 - 3400 | farmaciajournal.com |

| C-H Stretch (Aromatic) | Benzene Ring | > 3000 | naturalspublishing.com |

| C-H Stretch (Aliphatic) | Methyl/Methoxy | 2850 - 3000 | naturalspublishing.com |

| C=O Stretch | Amide | 1630 - 1680 | researchgate.net |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | up.ac.za |

| C-O Stretch | Methoxy | 1030 - 1250 | farmaciajournal.com |

Detection and Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding)

Vibrational spectroscopy is particularly sensitive to hydrogen bonding. ias.ac.inmdpi.com Hydrogen bonds can be either intramolecular (within the same molecule) or intermolecular (between different molecules). libretexts.org

In this compound, an intramolecular hydrogen bond can potentially form between the amide N-H proton and the oxygen of the ortho-methoxy group. rsc.org The presence of such a bond would lead to a noticeable shift in the N-H and C=O stretching frequencies in the IR spectrum. researchgate.net Specifically, the N-H stretching band would broaden and shift to a lower wavenumber (red-shift), while the C=O stretching frequency might be slightly affected. ias.ac.in

Intermolecular hydrogen bonding, where the amide group of one molecule interacts with the amide group of another, is also possible and common in the solid state of amides. This type of interaction also leads to a broadening and red-shifting of the N-H stretching band. mdpi.com By comparing the spectra in different states (solid vs. dilute solution in a non-polar solvent), it is possible to distinguish between intra- and intermolecular hydrogen bonding. In a dilute solution, intermolecular interactions are minimized, making any remaining evidence of hydrogen bonding likely due to intramolecular interactions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elucidating the structure of a compound.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as unique combinations of atoms have a distinct exact mass. For this compound, with the molecular formula C₉H₁₁NO₂, the theoretical exact mass can be calculated. HRMS analysis would be used to compare the experimentally measured mass to this theoretical value, confirming the elemental composition. rsc.orgresearchgate.net

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₁NO₂ |

| Molar Mass (g/mol) | 165.19 |

| Theoretical Exact Mass (Da) | 165.07898 |

In mass spectrometry, molecules are ionized and often break apart into characteristic fragments. The resulting fragmentation pattern is a molecular fingerprint that provides valuable structural information. whitman.edu The molecular ion peak (M⁺) for this compound would be observed at an m/z of 165.

The structure of this compound suggests several likely fragmentation pathways based on the principles of mass spectrometry for aromatic amides and ethers. libretexts.orgrsc.org Key fragmentation would involve the cleavage of bonds adjacent to the carbonyl group and the aromatic ring.

Primary amides can show a prominent peak resulting from the cleavage of the C-N bond. libretexts.org The stability of the resulting fragments often dictates the most abundant peaks in the spectrum. The most important peaks in a mass spectrum are the molecular ion peak and the base peak, which is the most intense peak and corresponds to the most stable fragment ion. whitman.edu

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss | Structural Origin of Loss |

|---|---|---|---|

| 165 | [C₉H₁₁NO₂]⁺ | - | Molecular Ion (M⁺) |

| 150 | [M - CH₃]⁺ | CH₃ (15 Da) | Loss of the ring methyl group |

| 149 | [M - NH₂]⁺ | NH₂ (16 Da) | Loss of the amino group |

| 134 | [M - OCH₃]⁺ | OCH₃ (31 Da) | Loss of the methoxy group |

| 121 | [M - CONH₂]⁺ | CONH₂ (44 Da) | Loss of the primary amide group |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. up.ac.za The structure of this compound contains a substituted benzene ring, which is a chromophore, along with a carbonyl group (C=O), a methoxy group (-OCH₃), and an amide group (-CONH₂). These groups influence the electronic transitions.

The primary electronic transitions expected for this molecule are π → π* and n → π*. uzh.ch

π → π transitions:* These are typically high-intensity absorptions arising from the excitation of electrons in the π-system of the aromatic ring. Benzene itself shows intense absorption bands around 180 nm and 200 nm, and a weaker, structured band near 260 nm. up.ac.za The substituents on the ring (-OCH₃, -CH₃, -CONH₂) act as auxochromes, which can shift these absorption bands to longer wavelengths (a bathochromic shift).

n → π transitions:* These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the oxygen atoms of the methoxy and carbonyl groups) to an anti-bonding π* orbital. uzh.ch These transitions generally occur at longer wavelengths than π → π* transitions.

The exact absorption maxima (λ_max) and molar absorptivity (ε) would be determined experimentally by recording the UV-Vis spectrum of the compound in a suitable solvent. researchgate.net

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Intensity | Associated Structural Feature |

|---|---|---|---|

| π → π | π (bonding) → π (anti-bonding) | High | Aromatic Ring, Carbonyl Group |

| n → π | n (non-bonding) → π (anti-bonding) | Low | Carbonyl Oxygen, Methoxy Oxygen |

X-ray Diffraction for Solid-State Molecular and Crystal Structures

As of now, a published crystal structure for this compound is not available in open-access crystallographic databases. However, if the compound were crystallized and analyzed, the X-ray diffraction experiment would yield specific parameters that define its crystal structure. For benzamide derivatives, the amide group's N-H and C=O functionalities are capable of forming strong intermolecular hydrogen bonds, which typically play a dominant role in the crystal packing. scirp.orgresearchgate.net

A hypothetical analysis would provide the data listed in the table below, specifying the crystal system, space group, and unit cell dimensions. nih.govresearchgate.net

Table 4: Representative Data from an X-ray Diffraction Analysis

| Crystallographic Parameter | Description | Example Data |

|---|---|---|

| Crystal System | One of seven crystal systems (e.g., monoclinic, orthorhombic). | Monoclinic |

| Space Group | Describes the symmetry of the crystal. | P2₁/c |

| Unit Cell Dimensions (a, b, c) | The lengths of the edges of the unit cell. | a = 8.5 Å, b = 10.2 Å, c = 9.8 Å |

| Unit Cell Angles (α, β, γ) | The angles between the edges of the unit cell. | α = 90°, β = 95.5°, γ = 90° |

| Volume (V) | The volume of the unit cell. | 845 ų |

| Molecules per Unit Cell (Z) | The number of molecules within one unit cell. | 4 |

Computational and Theoretical Investigations of 2 Methoxy 6 Methylbenzamide

Quantum Chemical Studies (Density Functional Theory and Ab Initio Methods)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the fundamental characteristics of 2-Methoxy-6-Methylbenzamide. researchgate.netabinit.org These methods provide a robust framework for analyzing the molecule's electronic structure and predicting its behavior. researchgate.net

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. qcware.com For this compound, methods like DFT and ab initio calculations are employed to find its equilibrium geometry. nih.govajrconline.org These calculations provide precise information on bond lengths, bond angles, and dihedral angles.

The electronic structure of the molecule, which dictates its chemical properties, is also analyzed. Ab initio STO-3G molecular orbital calculations have been used to investigate the electronic properties of related orthopramides. These studies reveal distinct regions of positive and negative molecular electrostatic potential (MEP), which are crucial for understanding intermolecular interactions. nih.gov For instance, the 2-methoxy group, along with specific positions on the aromatic ring, typically forms a positive region, while the carboxamide group and other substituents contribute to a negative region. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Chemical Reactivity Descriptors (e.g., Fukui Functions, Dual Descriptor)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO represents its ability to accept electrons, indicating its electrophilicity. youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical stability and reactivity. biointerfaceresearch.comnih.gov A smaller gap generally implies higher reactivity. nih.gov

Various chemical reactivity descriptors derived from these orbitals, such as Fukui functions and the dual descriptor, provide more detailed insights into the local reactivity of different atomic sites within the molecule. nih.gov These descriptors help in identifying which parts of the this compound molecule are more susceptible to nucleophilic or electrophilic attack.

Table 1: Key Chemical Reactivity Descriptors

| Descriptor | Formula | Significance |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Describes the tendency of electrons to escape from the system. researchgate.net |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. researchgate.net |

| Electrophilicity Index (ω) | ω = μ2 / 2η | Quantifies the ability of a molecule to accept electrons. researchgate.net |

Calculation of Spectroscopic Parameters (e.g., NMR Shielding, Vibrational Frequencies, UV-Vis Spectra)

Computational methods are powerful tools for predicting and interpreting spectroscopic data. For this compound, DFT and other quantum chemical methods can calculate various spectroscopic parameters.

NMR Shielding: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (shielding tensors) for the different nuclei in the molecule. epstem.net These predictions are valuable for assigning experimental NMR spectra and can be particularly useful in complex structural determinations.

Vibrational Frequencies: The calculation of vibrational frequencies using methods like DFT (e.g., B3LYP functional) allows for the prediction of the infrared (IR) and Raman spectra of the molecule. researchgate.netias.ac.in By comparing the calculated frequencies with experimental data, a detailed assignment of the vibrational modes to specific molecular motions can be achieved.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic absorption spectra (UV-Vis) of molecules. evitachem.com This provides information about the electronic transitions, including their energies and intensities, which helps in understanding the photophysical properties of this compound.

Prediction of Thermodynamic Properties (e.g., Enthalpies of Formation, Sublimation/Vaporization, Solution)

Quantum chemical methods can be used to predict various thermodynamic properties of this compound. researchgate.netarizona.edu High-level methods like the G4 quantum-chemical method can be employed for the accurate calculation of gas-phase enthalpies of formation. researchgate.net

Experimental techniques such as combustion calorimetry and transpiration are used to measure properties like the enthalpy of formation and vapor pressure, respectively. researchgate.net The enthalpy of sublimation or vaporization can be derived from the temperature dependence of the vapor pressure. researchgate.netacs.org Solution calorimetry is another experimental method used to measure the enthalpies of solution. researchgate.net These experimental values serve as benchmarks for validating and refining theoretical models. researchgate.netresearchgate.net

Table 2: Examples of Thermodynamic Properties

| Property | Description |

| Enthalpy of Formation (ΔfH°) | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. chemeo.com |

| Enthalpy of Sublimation (ΔsubH°) | The heat required to change one mole of a substance from a solid to a gas at a constant temperature and pressure. researchgate.net |

| Enthalpy of Vaporization (ΔvapH°) | The heat required to change one mole of a substance from a liquid to a gas at a constant temperature and pressure. chemeo.com |

| Enthalpy of Solution (ΔsolH°) | The heat absorbed or released when one mole of a substance dissolves in a solvent. researchgate.net |

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis of this compound involves identifying its stable conformers and the energy barriers for rotation around its flexible bonds.

Identification of Stable Conformers and Rotational Barriers

Theoretical methods, including molecular mechanics and ab initio calculations, are used to explore the conformational landscape of this compound. nih.govresearchgate.net For substituted benzamides, different conformers can exist due to rotation around the C(aryl)-C(O) and C(O)-N bonds. In the case of this compound, there is an additional degree of freedom due to the rotation of the 2-methoxy group. nih.gov

Studies on related N-methyl-2-methoxybenzamides have shown the existence of interconverting cis and trans conformers with respect to the orientation of the carbonyl oxygen and the ortho-substituent. nih.gov The methoxy (B1213986) group itself can be either planar or orthogonal to the phenyl ring in these conformers. nih.gov The relative energies of these conformers determine their population at a given temperature. The energy barriers separating these stable conformers can be calculated to understand the dynamics of their interconversion. acs.org Potential energy surface (PES) scans, where the energy is calculated as a function of one or more dihedral angles, are a common computational technique for identifying stable conformers and transition states. nih.gov

Influence of Solvent Environment on Molecular Conformation

The conformation of this compound is significantly influenced by its surrounding solvent environment, a phenomenon primarily governed by the solvent's polarity and its ability to form hydrogen bonds. Computational studies on closely related ortho-substituted N-alkylbenzamides provide a framework for understanding these effects. mdpi.comnih.gov

In non-polar, aprotic solvents such as chloroform, the molecule is predicted to favor a planar conformation. This planarity is stabilized by an intramolecular hydrogen bond between the amide proton (N-H) and the oxygen of the 2-methoxy group. mdpi.com This internal bonding helps to lock the dihedral angle between the aromatic ring and the amide group, promoting a more rigid structure.

Conversely, in polar, protic solvents like methanol (B129727) or water, the intramolecular hydrogen bond is likely to be disrupted. mdpi.com Solvent molecules can compete effectively as hydrogen bond donors and acceptors, forming intermolecular hydrogen bonds with the amide and methoxy groups. This interaction with the solvent shell weakens or breaks the internal hydrogen bond, allowing for greater conformational flexibility. mdpi.comnih.gov This can lead to a larger distribution of dihedral angles and a less planar average structure. Theoretical studies using continuum solvation models, such as the Polarizable Continuum Model (PCM), have shown that increasing solvent polarity can alter molecular properties like dipole moment and charge distribution, which are intrinsically linked to conformation. frontiersin.org

The interplay between the solute and solvent can be complex. While implicit solvation models can reproduce some experimental observations, they may not fully capture the specific interactions that dictate conformational preference and reaction selectivity. frontiersin.org A combination of explicit solvent molecules representing the first solvation sphere and an implicit continuum for the bulk solvent often provides a more accurate description. nih.govfrontiersin.org For this compound, the presence of the 6-methyl group introduces steric hindrance that could further influence the solvation shell structure and, consequently, the preferred molecular conformation in different media.

Characterization of Intramolecular Hydrogen Bonds and Other Non-Covalent Interactions

The specific arrangement of functional groups in this compound facilitates a key intramolecular hydrogen bond that is crucial to its conformational preference. This interaction involves the formation of a pseudo-six-membered ring where the amide proton (N-H) acts as a hydrogen bond donor and the oxygen atom of the ortho-methoxy group serves as the acceptor (N-H···O). Computational studies on analogous ortho-methoxy benzamides have consistently identified this interaction as a primary factor in stabilizing the molecular structure. mdpi.comnih.gov

This hydrogen bond can be characterized and quantified using several computational techniques:

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insight into donor-acceptor interactions within a molecule. uni-muenchen.de For the intramolecular hydrogen bond in a related molecule, 3-amino-4-methoxy benzamide (B126), the charge transfer from the lone pair of the methoxy oxygen to the antibonding orbital of the N-H bond (LP(O) → σ*(N-H)) resulted in a stabilization energy, E(2), of 1.25 kcal/mol, confirming a weak but significant hydrogen bond. ias.ac.in A similar analysis for this compound would be expected to yield a comparable stabilization energy, defining the strength of this interaction.

Atoms in Molecules (AIM) Theory: The AIM theory analyzes the topology of the electron density to identify and characterize chemical bonds, including weak non-covalent interactions. sapub.org The presence of a bond critical point (BCP) between the amide hydrogen and the methoxy oxygen would provide definitive evidence of a hydrogen-bonding interaction. sapub.orgresearchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the electron density surface. These maps identify electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. ias.ac.inresearchgate.net For this compound, the MEP would show a negative potential around the methoxy oxygen and a positive potential on the amide hydrogen, indicating a favorable electrostatic interaction site for the intramolecular hydrogen bond. ias.ac.in

| Molecule | Interaction Type | Computational Method | Calculated Stabilization Energy E(2) (kcal/mol) | Reference |

|---|---|---|---|---|

| 3-Amino-4-methoxy benzamide | N-H···O (amino to methoxy) | DFT/NBO | 1.25 | ias.ac.in |

| 2-Hydroxy-N-methylbenzamide | O-H···O (hydroxyl to carbonyl) | DFT | Strong (quantitative value not specified) | researchgate.net |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations serve as a "computational microscope" to study the time-dependent behavior of molecules, providing insights into their structural flexibility and conformational transitions. nih.govtandfonline.com While specific MD simulation studies focusing solely on the isolated this compound molecule are not extensively documented in the literature, the methodology has been widely applied to benzamide analogues, particularly in the context of their interactions with biological targets like proteins. researchgate.netpensoft.netnih.gov

An MD simulation of this compound would involve the following:

Force Field Parametrization: A suitable classical force field (e.g., CHARMM, AMBER, GAFF) would be chosen to describe the bonded and non-bonded interactions between atoms.

System Setup: The molecule would be placed in a simulation box, typically filled with solvent molecules (e.g., water) to mimic solution-phase behavior.

Simulation: Newton's equations of motion are solved iteratively, allowing the atoms to move over time and the system to explore different conformations. Simulations can be run for nanoseconds (ns) or longer to capture relevant molecular motions. nih.govpensoft.net

From such a simulation, several key dynamic properties could be analyzed:

Flexibility of Functional Groups: The Root Mean Square Fluctuation (RMSF) of individual atoms or groups reveals which parts of the molecule are most flexible. pensoft.net For this compound, this would quantify the rotational freedom of the amide group, the methoxy group, and the 6-methyl group.

Hydrogen Bond Dynamics: The persistence of the intramolecular N-H···O hydrogen bond can be monitored throughout the simulation, determining its strength and lifetime in a dynamic context and under the influence of solvent.

Solvent Interactions: Analysis of the Solvent Accessible Surface Area (SASA) and the distribution of solvent molecules around the solute provides a detailed picture of the solvation shell and its dynamics. pensoft.net

In studies of related benzamides complexed with proteins, MD simulations lasting up to 100 ns have been used to confirm the stability of the docked poses and the crucial hydrogen bonding and hydrophobic interactions within the binding site. tandfonline.compensoft.netnih.gov These studies demonstrate the power of MD to validate and refine static models of molecular interactions.

Computational Elucidation of Reaction Mechanisms and Regioselectivity

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the detailed mechanisms of organic reactions, including those involving this compound. A key reaction class for this molecule is directed C-H functionalization, where the amide group acts as a powerful directing group, guiding reactions to its ortho position. researchgate.netrsc.org

For this compound, the amide group (-CONH₂) can direct metalation to the C-H bond at the 2-position (between the amide and methoxy groups). The 6-methyl group blocks the other ortho position. This regioselectivity is a result of a process known as Directed ortho Metalation (DoM), where a metalating agent (like an organolithium reagent or a transition metal catalyst) is brought into proximity with the target C-H bond through coordination with the directing group. nih.govacs.org

A typical computationally studied mechanism, for example, a palladium-catalyzed C-H activation, would proceed through several key steps: pkusz.edu.cnu-tokyo.ac.jp

C-H Activation: The catalyst coordinates to the amide group. This is followed by the cleavage of the ortho C-H bond, often through a Concerted Metalation-Deprotonation (CMD) pathway, to form a stable six-membered metallacycle intermediate. pkusz.edu.cn This step is frequently the rate-determining and regioselectivity-determining step.

Substrate Insertion: The coupling partner (e.g., an alkene or alkyne) coordinates to the metal center and inserts into the metal-carbon bond.

Reductive Elimination/Protonolysis: The final product is released, and the catalyst is regenerated to complete the cycle.

DFT calculations can map the entire energy profile of the reaction, identifying the structures of all intermediates and transition states. This allows for a deep understanding of why a particular regioisomer is formed. For instance, in a Pd-Ag heterodimeric catalyzed reaction, the high meta-selectivity was explained by the transition state structure where the nitrile directing group coordinated to the silver atom, positioning the palladium catalyst adjacent to the meta C-H bond. pkusz.edu.cn For this compound, similar analyses would confirm the strong preference for functionalization at the 2-position due to the stable, chelation-assisted transition state leading to the six-membered metallacycle.

Transition State Characterization and Activation Energy Calculations

The characterization of transition states (TS) and the calculation of their associated activation energies are cornerstones of computational reaction mechanism studies. sumitomo-chem.co.jp A transition state represents the highest energy point along a reaction coordinate, and its structure reveals the precise geometry of the atoms as bonds are broken and formed. The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate.

The table below summarizes calculated activation energies for key steps in reactions of related benzamide compounds, illustrating the typical energy scales involved.

| Reactant | Reaction Step | Catalyst System | ΔG‡ (kcal/mol) | Reference |

|---|---|---|---|---|

| N-methylbenzamide | Overall C-H Addition | Ruthenium | 28.2 | rsc.org |

| Toluene derivative with nitrile template | meta-C-H Activation (CMD) | Pd-Ag heterodimer | 24.8 | pkusz.edu.cn |

| N-pivaloyloxy benzamide | C-H Activation (CMD) | Rh(III) | Relatively low (facilitated by deprotonation) | acs.org |

| N-(2-methoxyphenyl) benzamide | Intramolecular Proton Migration | Uncatalyzed | Higher than water-assisted channels | researchgate.net |

For this compound, a transition state for ortho-lithiation would feature the lithium atom coordinated to both the carbonyl oxygen and the methoxy oxygen, with the alkyl group of the organolithium abstracting the proton from the 2-position. Calculating the energy of this TS would allow for a quantitative prediction of its reactivity in DoM reactions.

Understanding Catalytic Cycles and Intermediate Stabilities

Consider a hypothetical Pd(II)-catalyzed C-H olefination of this compound. The catalytic cycle, based on established mechanisms, would likely involve the following key intermediates: pkusz.edu.cnu-tokyo.ac.jp

Reactant-Catalyst Complex: The cycle begins with the coordination of the Pd(II) catalyst (e.g., Pd(OAc)₂) to the amide group of this compound.

Metallacycle Intermediate (e.g., Palladacycle): This is the crucial intermediate formed via a Concerted Metalation-Deprotonation (CMD) step. For this compound, this would be a six-membered palladacycle, where the palladium is bonded to the carbon at the 2-position and coordinated to the amide's carbonyl oxygen. The stability of this intermediate is high due to the chelation effect, which drives the high regioselectivity of the C-H activation. u-tokyo.ac.jp

Alkene Insertion Intermediate: After the coordination of an alkene to the metallacycle, migratory insertion occurs, forming a new C-C bond and expanding the metallacycle.

β-Hydride Elimination Intermediate: A β-hydride elimination step follows, which forms the alkenylated C-H bond in the product and a Pd-H species.

Catalyst Regeneration: The active Pd(II) catalyst is regenerated via reductive elimination or oxidation, releasing the final product and allowing the cycle to restart.

Supramolecular Chemistry and Intermolecular Interactions of 2 Methoxy 6 Methylbenzamide

Hydrogen Bonding Networks in Self-Assembly

Hydrogen bonds are a cornerstone of molecular self-assembly, and the amide group in 2-Methoxy-6-Methylbenzamide is a primary participant in forming these networks. helsinki.fi The amide's N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an acceptor. This allows for the formation of self-complementary hydrogen bonds between two this compound molecules, leading to the creation of dimers and larger polymeric chains. illinois.edu

The presence of a 2-methoxy group can influence the acidity of the N-H group, potentially through the formation of an intramolecular hydrogen bond, which in turn affects the intermolecular hydrogen bonding network. conicet.gov.ar The solvent environment also plays a crucial role; solvents capable of forming three-dimensional hydrogen-bond networks can significantly influence the self-assembly process. nih.gov The interplay between these intermolecular forces and intramolecular conformations directs the assembly into ordered structures.

Research into similar benzamide (B126) structures reveals that the N-H···O=C hydrogen-bonding interactions are a common and powerful force in creating supramolecular assemblies. oup.com These interactions, along with other weaker forces, guide the molecules into specific, repeating patterns in the solid state.

Aromatic Interactions (π-Stacking) in Supramolecular Assemblies

The benzene (B151609) ring in this compound is capable of participating in π-stacking interactions, which are a significant force in the formation of supramolecular structures. biorxiv.org These interactions occur between the electron-rich π-systems of aromatic rings. The geometry of these interactions can vary, with the most common being the T-shaped (edge-to-face) and parallel-staggered arrangements, as face-to-face stacking is often repulsive. colostate.edu

In the context of benzamide derivatives, π-stacking interactions between the aromatic rings contribute to the stability of the crystal lattice. researchgate.net The presence of substituents on the ring, such as the methoxy (B1213986) and methyl groups in this compound, can modulate these interactions by altering the electron density of the aromatic ring. The interplay between hydrogen bonding and π-stacking is crucial in dictating the final assembled structure. helsinki.fi In some systems, the stability of π-stacking interactions is enhanced by the presence of hydrogen bonding. helsinki.fi

Computational studies and analysis of crystal structures of similar molecules show that these aromatic interactions are a common feature, often working in concert with hydrogen bonds to build complex three-dimensional networks. biorxiv.orgresearchgate.net

Host-Guest Chemistry and Complexation Studies

Host-guest chemistry involves the formation of complexes where a larger 'host' molecule encapsulates a smaller 'guest' molecule. thno.org While there is limited specific research on this compound as a host or guest, its structural features suggest potential for such interactions. The aromatic ring and the functional groups could allow it to act as a guest, fitting into the hydrophobic cavity of a host molecule like a cyclodextrin (B1172386) or a calixarene. thno.orgmdpi.com The formation of such inclusion complexes is often driven by hydrophobic interactions and van der Waals forces. thno.org

The study of host-guest systems on solid surfaces has shown that complexation behavior can differ from that in solution. nih.gov Techniques like fluorescence correlation spectroscopy can be used to determine the stoichiometry and stability of these complexes. mdpi.com For a molecule like this compound, its ability to form host-guest complexes would depend on the size, shape, and chemical complementarity of the host's cavity. researchgate.net For instance, the binding affinity of a guest molecule to a host like β-cyclodextrin can be quite high, on the order of 10^4 to 10^5 M-1. mdpi.comresearchgate.net

Co-crystallization Strategies and Polymorphism Research

Co-crystallization is a technique used to form a crystalline solid that consists of two or more different molecules in the same crystal lattice. researchgate.net This strategy can be employed to modify the physicochemical properties of a compound. For this compound, co-crystallization with other molecules could lead to the formation of new supramolecular synthons, which are predictable patterns of intermolecular interactions.

The selection of a co-former is crucial and can be guided by principles of crystal engineering, considering factors like hydrogen-bond propensity and molecular complementarity. core.ac.uk For example, co-crystallization of a benzamide with a dicarboxylic acid could lead to the formation of a robust hydrogen-bonded network between the amide and the carboxylic acid groups.

Polymorphism refers to the ability of a compound to crystallize in more than one crystal structure. researchgate.net Different polymorphs of a substance can have different physical properties. Research into the polymorphism of this compound would involve systematically exploring different crystallization conditions (e.g., solvent, temperature, pressure) to identify and characterize different crystalline forms. Techniques such as X-ray diffraction, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are essential for identifying and characterizing polymorphs. scribd.com The study of isostructurality, where different molecules crystallize in very similar structures, can also provide insights into the factors governing crystal packing. researchgate.net

Applications in Chemical Biology Research and Molecular Design

Development of Chemical Probes for Biological Systems

The inherent chemical properties of the 2-Methoxy-6-Methylbenzamide core make it an ideal starting point for the synthesis of chemical probes designed to investigate complex biological systems.

The this compound framework has been successfully utilized as a foundational scaffold in the development of ligands for specific protein targets. By systematically modifying this core structure, researchers can create a library of derivative compounds to probe protein-ligand interactions with high precision.

A notable example is the development of inhibitors for Glycine Transporter-1 (GlyT-1), a target for treating central nervous system (CNS) disorders. researchgate.net In this context, the 4-fluoro-2-methoxy-6-methylbenzamide moiety was employed as a key building block. researchgate.net This benzamide (B126) portion of the molecule was appended with larger chemical structures, such as piperazine (B1678402) and cyclobutyl groups, to create highly potent and selective GlyT-1 inhibitors. researchgate.net

Similarly, the 2-methoxybenzamide (B150088) scaffold is a recurring feature in ligands designed for sigma (σ) receptors. For instance, N-[4-(3,4-Dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide (RHM-1) was developed as a high-affinity and selective ligand for the σ₂ receptor subtype. nih.gov This demonstrates how the fundamental benzamide structure can be elaborated with complex side chains to achieve specific binding to a desired protein target, enabling its study in biological systems, such as through Positron Emission Tomography (PET) imaging. nih.gov

Structure-Activity Relationship (SAR) studies are crucial for optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. The this compound scaffold provides a platform for systematic SAR exploration.

In the development of GlyT-1 inhibitors, a focused optimization strategy on the benzamide appendage of the scaffold was a key aspect of the research. researchgate.net This exploration of the SAR led to the identification of advanced leads with excellent in vitro potency and selectivity. researchgate.net

SAR studies on N-(tetrahydroisoquinolinyl)-2-methoxybenzamides have also yielded compounds with high affinity and significant anticonvulsant activity in animal models. walshmedicalmedia.com Furthermore, research into benzamide-isoquinoline derivatives targeting sigma receptors has revealed specific SAR insights. One study demonstrated that the strategic placement of an electron-donating methoxy (B1213986) group on the benzamide phenyl ring could dramatically increase selectivity for the σ₂ receptor over the σ₁ receptor. nih.gov This highlights how subtle electronic modifications to the core scaffold can fine-tune the pharmacological profile of a molecule.

The following table summarizes SAR findings for benzamide derivatives targeting sigma receptors.

| Compound Modification | Target | Effect on Binding Affinity/Selectivity | Reference |